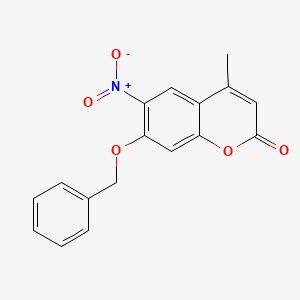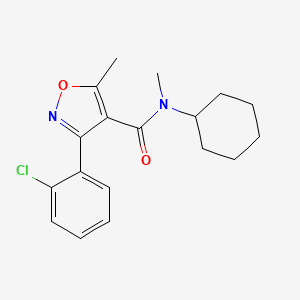![molecular formula C12H14N2O2 B5649577 4-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5649577.png)
4-[(3-methyl-2-butenoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methyl-2-butenoyl)amino]benzamide, also known as MABA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a derivative of 4-aminobenzamide and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
4-[(3-methyl-2-butenoyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-[(3-methyl-2-butenoyl)amino]benzamide is in the field of cancer research. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to inhibit the activity of PARP enzymes, which are involved in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
Mecanismo De Acción
4-[(3-methyl-2-butenoyl)amino]benzamide inhibits the activity of PARP enzymes by binding to the catalytic domain of the enzyme. This binding prevents the PARP enzyme from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately inducing cell death.
Biochemical and Physiological Effects:
4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to induce cell death in cancer cells by inhibiting the activity of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways. 4-[(3-methyl-2-butenoyl)amino]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-methyl-2-butenoyl)amino]benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized easily using a simple method. It has also been shown to have potent activity against cancer cells and inflammation. However, 4-[(3-methyl-2-butenoyl)amino]benzamide has some limitations for use in lab experiments. It is a relatively new compound, and its full range of activities and potential applications are still being explored. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in different disease models.
Direcciones Futuras
There are several future directions for research on 4-[(3-methyl-2-butenoyl)amino]benzamide. One area of interest is the development of 4-[(3-methyl-2-butenoyl)amino]benzamide-based therapies for cancer treatment. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to have potent activity against cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of 4-[(3-methyl-2-butenoyl)amino]benzamide-based therapies for inflammatory diseases. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, further research is needed to elucidate the mechanism of action of 4-[(3-methyl-2-butenoyl)amino]benzamide and its effects on different cell types and in different disease models. This will provide a better understanding of the compound's potential applications and limitations.
Métodos De Síntesis
4-[(3-methyl-2-butenoyl)amino]benzamide is synthesized using a reaction between 4-aminobenzamide and 3-methyl-2-butenoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and results in the formation of 4-[(3-methyl-2-butenoyl)amino]benzamide as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
4-(3-methylbut-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-5-3-9(4-6-10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAXTHLPKRCEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbut-2-enoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5649507.png)
![(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5649526.png)


![(3R*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5649546.png)
![methyl 1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-phenylpyrrolidine-3-carboxylate](/img/structure/B5649549.png)

![1-(cyclobutylcarbonyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5649558.png)
![2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B5649561.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide](/img/structure/B5649567.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5649573.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B5649583.png)
![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)